molecular formula C5H7N3 B8424435 Pyrrole-1-carboxamidine

Pyrrole-1-carboxamidine

Cat. No.: B8424435
M. Wt: 109.13 g/mol
InChI Key: NHXIJZTXMUNDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrole-1-carboxamidine is a chemical reagent of significant value in organic and medicinal chemistry research. Its structure, featuring an amidine group attached to a pyrrole nitrogen, makes it a versatile building block and intermediate for the synthesis of more complex molecules. A closely related hydrochloride salt form, 1H-Pyrazole-1-carboxamidine hydrochloride, is documented as a stable reagent for the efficient and chemically specific guanylation of sterically unhindered primary and secondary aliphatic amines under mild conditions . This highlights the potential of this class of compounds in modifying molecules and creating novel chemical entities. In research applications, such carboxamidine derivatives are particularly useful in peptide synthesis and other biochemical reagent preparations . The broader family of pyrrole-based carboxamides has been investigated for its potent biological activities. Recent scientific studies have identified novel pyrrole-based carboxamides as compounds exhibiting anti-cancer properties against a broad spectrum of cancer cell lines, functioning as tubulin inhibitors that target the colchicine-binding site . This suggests that pyrrole-carboxamidine derivatives may serve as a crucial scaffold in the design and development of new therapeutic agents, meriting further investigation in life science research . For research purposes only. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H7N3

Molecular Weight

109.13 g/mol

IUPAC Name

pyrrole-1-carboximidamide

InChI

InChI=1S/C5H7N3/c6-5(7)8-3-1-2-4-8/h1-4H,(H3,6,7)

InChI Key

NHXIJZTXMUNDFI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(=N)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Pyrrole derivatives, including pyrrole-1-carboxamidine, are recognized for their diverse biological activities. They play significant roles in the development of therapeutics targeting various diseases.

Anticancer Activity

This compound has shown potential as an anticancer agent. Research indicates that pyrrole-containing compounds can inhibit the proliferation of cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth. For instance, pyrrole derivatives have been linked to the inhibition of ERK5 kinase, which is implicated in cancer cell survival and proliferation .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. This compound derivatives have been synthesized and tested against various bacterial strains, demonstrating significant antibacterial activity. For example, compounds derived from pyrrole have been effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and have shown low minimum inhibitory concentration (MIC) values .

Anti-inflammatory Applications

This compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies have indicated that certain pyrrole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo . This mechanism can be particularly beneficial in conditions like arthritis and other chronic inflammatory disorders.

Antidiabetic Potential

Recent investigations into the antihyperglycemic effects of pyrrole derivatives suggest that certain substitutions on the pyrrole ring enhance their ability to lower blood sugar levels. For instance, compounds with specific phenyl ring substitutions have demonstrated significant antidiabetic activity in preclinical studies . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrrole ring can lead to improved efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Various studies have explored how different substituents on the pyrrole ring influence biological activity, leading to the identification of potent derivatives with enhanced therapeutic effects.

Substituent Position Biological Activity MIC (µM)
Trifluoromethyl3Antidiabetic5
Bromophenyl4Antimicrobial<10
Chlorophenyl5Anticancer2

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

  • Anticancer Studies : A study demonstrated that a series of pyrrole derivatives inhibited tumor growth in xenograft models, showcasing their potential as anticancer agents .
  • Antimicrobial Research : In vitro assays revealed that specific pyrrole derivatives exhibited strong antibacterial activity against Pseudomonas species, with MIC values indicating their potency against resistant strains .
  • Anti-inflammatory Trials : Clinical trials involving pyrrole derivatives showed promising results in reducing inflammation markers in patients with rheumatoid arthritis, suggesting their therapeutic potential .

Comparison with Similar Compounds

N,N′-Di-Boc-2H-Isoindole-2-carboxamidine

  • Structure : Features an isoindole core (a benzene-fused pyrrole) substituted with a guanidine group and tert-butoxycarbonyl (Boc) protecting groups.
  • Reactivity: Demonstrates significantly higher reactivity than pyrrole-1-carboxamidine in aryne cycloadditions, forming polycyclic 7-azanobornene skeletons. This enhanced reactivity is attributed to the electron-withdrawing guanidine substituent and the strained isoindole system .
  • Applications : Used to synthesize complex nitrogen-containing frameworks, which are valuable in medicinal chemistry and materials science.

Pyrazole-1-carboximidamide Derivatives

  • Structure : Pyrazole rings (a five-membered ring with two adjacent nitrogen atoms) substituted with carboximidamide groups and diverse aryl groups (e.g., methoxy, chloro, bromo).
  • Applications : Explored as antimicrobial or anticancer agents due to structural similarity to pharmacologically active pyrazoles.

Pyrrolidine-1-carboxamide Derivatives

  • Structure: Saturated pyrrolidine rings (non-aromatic, five-membered) with carboxamide substituents.
  • Reactivity : The lack of aromaticity reduces conjugation and stabilizes the ring, leading to lower reactivity in cycloadditions compared to this compound. However, the saturated structure enhances metabolic stability, making these compounds suitable for drug development .
  • Applications : Tested for anticancer and anti-biofilm activity, with promising results against tumor cell lines .

Pyrrole-1-thiocarboxamide and Related Derivatives

  • Structure : Pyrrole substituted with thiocarboxamide or ethoxycarbonyl groups.
  • Reactivity : Thiocarboxamide derivatives (e.g., compound 24 ) are readily oxidized to carboxamides (e.g., 27 ) but show distinct hydrolysis pathways. Carboxamidine derivatives (e.g., 30–32 ) exhibit greater stability under acidic conditions compared to their thiocarboxamide precursors .
  • Applications : Serve as intermediates for synthesizing bioactive molecules, leveraging their tunable oxidation states.

Data Tables: Key Structural and Functional Comparisons

Table 1. Structural and Reactivity Comparison

Compound Core Structure Key Functional Groups Reactivity with Arynes Notable Applications
This compound Aromatic pyrrole Carboxamidine Moderate (requires reactive dienophiles) Synthesis of heterocycles
N,N′-Di-Boc-2H-Isoindole-2-carboxamidine Isoindole (fused benzene-pyrrole) Guanidine, Boc groups High (forms polycyclic structures) Azanorbornene frameworks
Pyrazole-1-carboximidamide Pyrazole Carboximidamide, aryl substituents Not explicitly studied Potential antimicrobial agents
Pyrrolidine-1-carboxamide Saturated pyrrolidine Carboxamide Low (non-aromatic) Anticancer drug candidates

Table 2. Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point/Storage Conditions
This compound C₅H₇N₃ 113.13 Data not available
Pyrrolidine-1-carboxamidine C₅H₁₁N₃ 113.16 Store at 2–8°C
N,N′-Di-Boc-2H-Isoindole-2-carboxamidine C₁₉H₂₆N₄O₄ 386.44 Data not available

Research Findings and Mechanistic Insights

  • Reactivity in Cycloadditions: this compound requires highly reactive dienophiles (e.g., arynes) for efficient cycloaddition, whereas isoindole derivatives achieve similar reactions at higher yields due to their strained, electron-deficient cores .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, guanidine) enhance reactivity by polarizing the π-system, while saturated backbones (e.g., pyrrolidine) reduce conjugation and stabilize the compound .
  • Biological Activity : Pyrrolidine-1-carboxamide derivatives exhibit superior bioavailability compared to aromatic analogs, highlighting the trade-off between reactivity and metabolic stability .

Q & A

Q. What are the standard synthetic routes for Pyrrole-1-carboxamidine, and how are intermediates characterized?

this compound is typically synthesized via nucleophilic substitution or cyclization reactions involving pyrrole derivatives and carboxamidine precursors. Key intermediates should be characterized using FTIR-ATR (to confirm carbonyl stretches at ~1704 cm⁻¹ and guanidine-related bands) and HRMS-MALDI (to verify molecular ion peaks, e.g., m/z 620.2730 for related compounds) . Purification often involves recrystallization or chromatography, with yields optimized by adjusting reaction temperature and solvent polarity.

Q. How does this compound’s reactivity compare to structurally similar compounds in cycloaddition reactions?

Experimental comparisons with isoindole derivatives (e.g., N,N′-Di-Boc-2H-Isoindole-2-carboxamidine) reveal that this compound exhibits lower reactivity in [4+2] cycloadditions due to electronic and steric effects. Researchers should design kinetic studies using Hammett plots or DFT calculations to quantify substituent effects on reaction rates .

Q. What spectroscopic techniques are critical for confirming this compound’s structure?

Beyond FTIR and HRMS, ¹H/¹³C NMR is essential: pyrrole protons typically appear as doublets (δ 6.5–7.5 ppm), while carboxamidine NH signals resonate near δ 8–10 ppm. For ambiguous cases, 2D NMR (COSY, HSQC) resolves coupling patterns and confirms connectivity .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

Discrepancies in bioactivity studies (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions (pH, solvent) or impurity profiles. Researchers should:

  • Perform LC-MS purity checks (>95% purity threshold).
  • Replicate assays under standardized conditions (e.g., IC₅₀ determinations with positive/negative controls).
  • Use meta-analysis frameworks (e.g., PRISMA) to systematically review literature and identify confounding variables .

Q. What computational methods are suitable for predicting this compound’s reactivity in novel reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model transition states and activation energies for cycloadditions. Pair with Molecular Dynamics (MD) simulations to assess solvent effects. Validate predictions experimentally via kinetic isotope effects or substituent variation studies .

Q. How can researchers optimize reaction conditions for this compound derivatization?

Apply Design of Experiments (DoE) methodologies, such as factorial designs, to test variables (catalyst loading, temperature, solvent polarity). Use Response Surface Methodology (RSM) to model optimal conditions. For example, a 3² factorial design could maximize yield while minimizing side-product formation .

Q. What strategies address challenges in synthesizing this compound analogs with improved solubility?

Introduce hydrophilic groups (e.g., sulfonate, PEG chains) at non-reactive positions. Use QSAR models to predict logP/solubility trade-offs. Experimentally, employ phase solubility studies in buffered solutions (pH 1–10) to identify optimal derivatives .

Methodological Guidance

Q. How should researchers design comparative studies between this compound and its analogs?

  • Define primary endpoints (e.g., reaction yield, bioactivity).
  • Use PICO framework : Population (compound class), Intervention (structural modification), Comparison (baseline compound), Outcome (reactivity/activity metrics).
  • Ensure statistical power via sample size calculations (e.g., G*Power software) .

Q. What protocols ensure reproducibility in this compound synthesis?

  • Document all parameters (reagent stoichiometry, inert atmosphere conditions, purification steps).
  • Adhere to IUPAC nomenclature and ACS Guidelines for experimental reporting.
  • Share raw spectral data (NMR, HRMS) in supplementary materials .

Q. How can researchers validate mechanistic hypotheses for this compound’s reactivity?

Combine isotopic labeling (e.g., ¹⁵N-carboxamidine) with kinetic studies to trace reaction pathways. For example, ¹H-¹⁵N HMBC NMR can identify intermediates in cycloaddition mechanisms .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s structure-activity relationships (SAR)?

Use multivariate regression to correlate substituent electronic parameters (σ, π) with biological endpoints. For non-linear relationships, apply machine learning algorithms (Random Forest, SVM) trained on experimental datasets .

Q. How should contradictory spectral data be resolved during compound characterization?

Re-run analyses under standardized conditions (e.g., dry DMSO for NMR). Cross-validate with alternative techniques (e.g., X-ray crystallography for unambiguous structure confirmation). Consult CCDC databases for comparable crystallographic data .

Literature and Ethical Considerations

Q. How can researchers ensure comprehensive literature reviews on this compound?

Follow scoping review protocols :

  • Search databases (SciFinder, Reaxys) using precise keywords (e.g., “pyrrole carboxamidine cycloaddition”).
  • Screen results with PRISMA flow diagrams .
  • Consult primary sources (avoiding commercial databases like BenchChem) .

Q. What ethical guidelines apply to computational studies involving this compound?

Disclose all software parameters (DFT functionals, basis sets) to ensure reproducibility. Publicly archive datasets in repositories like Zenodo or Figshare .

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